2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide
説明
特性
IUPAC Name |
2-(3-indol-1-yl-6-oxopyridazin-1-yl)-N-pyrazin-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c25-17(21-15-11-19-8-9-20-15)12-24-18(26)6-5-16(22-24)23-10-7-13-3-1-2-4-14(13)23/h1-11H,12H2,(H,20,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJZYJLGOFCXNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=NN(C(=O)C=C3)CC(=O)NC4=NC=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide , with the CAS number 2034526-55-9 , belongs to a class of organic molecules known as amides. This compound is characterized by its complex structure, which includes an indole moiety, a pyridazinone ring, and a pyrazine substituent. These structural features suggest potential biological activities, particularly in the realms of oncology and anti-inflammatory responses.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 346.35 g/mol . The presence of the indole group, known for its role as a pharmacophore in various kinase inhibitors, indicates potential therapeutic applications in cancer treatment and other diseases.
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests several promising avenues:
- Antitumor Activity : The indole and pyridazinone components are associated with anticancer properties. Similar compounds have shown efficacy as CDK (cyclin-dependent kinase) inhibitors, which can induce cell cycle arrest and apoptosis in cancer cells .
- Kinase Inhibition : The structural characteristics suggest that this compound may inhibit specific kinases involved in cell signaling pathways critical for tumor proliferation.
- Antibacterial Properties : The benzothiazole structure, present in some derivatives, has been linked to antibacterial activity. Investigating the compound's potential in this area could yield significant insights.
Case Studies and Research Findings
While specific studies directly involving this compound are scarce, related research provides a foundation for its potential applications:
- CDK Inhibition : A study on similar indole derivatives demonstrated their ability to inhibit CDK1, leading to G2/M phase cell cycle arrest and increased apoptosis in various cancer cell lines . This finding supports the hypothesis that 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide may exhibit similar mechanisms.
- Pyridazinone Derivatives : Other compounds in the pyridazinone class have shown promise against human tumor cell lines, indicating that modifications to the structure can enhance biological activity .
Comparative Analysis of Related Compounds
To better understand the potential of 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide, a comparison with related compounds is useful:
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-pyridin-2-yl)acetamide | C22H16N6O2S | 428.47 | Antitumor, antibacterial |
| 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)acetamide | C16H13F3N4O2 | 350.29 | Anticancer properties |
| 2-methylpropanamide (GDC-0032) | C20H22N4O4 | 410.41 | PI3K inhibitor |
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for amide bond formation .
- Catalysts : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings to attach aromatic substituents .
- Temperature Control : Maintain 60–80°C for pyridazinone ring closure to minimize side reactions .
Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of the pyridazinone, indole, and pyrazine moieties. Aromatic protons in the indole ring (δ 7.0–7.5 ppm) and pyridazinone carbonyl (δ 165–170 ppm) are key markers .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
- Mass Spectrometry (HRMS) : High-resolution ESI-MS validates the molecular formula (e.g., C22H16N6O2S, [M+H]⁺ = 429.1122) .
Basic: What in vitro models are suitable for initial screening of its biological activity?
Methodological Answer:
- Cancer Cell Lines : Test cytotoxicity against SK-OV-3 (ovarian), NCI-H460 (lung), and DU-145 (prostate) using MTT assays. Reported IC50 values for analogs are <5 µM, suggesting potent activity .
- Antimicrobial Assays : Use Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) in broth microdilution assays (MIC determination) .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or phosphodiesterases using fluorometric or colorimetric substrates .
Advanced: How can researchers resolve discrepancies in biological activity data across different assays or cell lines?
Methodological Answer:
- Assay Validation : Ensure consistency in cell viability protocols (e.g., MTT vs. resazurin) and normalize to internal controls (e.g., cisplatin for cytotoxicity) .
- Solubility/Permeability Checks : Use DLS to confirm compound solubility in assay media. Poor solubility (common in pyridazinones) may artificially reduce activity .
- Off-Target Profiling : Perform kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions that explain variable results .
Advanced: What strategies are employed to elucidate the compound’s mechanism of action and molecular targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or DNA repair enzymes. Prioritize targets with binding energies < −8 kcal/mol .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to recombinant proteins (e.g., PARP-1) .
- CRISPR-Cas9 Knockout : Validate target relevance by knocking out suspected genes (e.g., TP53) and assessing resistance in cell lines .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize efficacy?
Methodological Answer:
- Substituent Variation : Modify the indole (e.g., 5-methoxy substitution) or pyridazinone (e.g., 3-aryl groups) to enhance target affinity. Analogs with 4-methylphenyl on pyridazinone show improved IC50 .
- Bioisosteric Replacement : Replace the pyrazine ring with triazole or thiazole to improve solubility without losing activity .
- Computational QSAR : Train models on IC50 data (e.g., Random Forest) to predict optimal substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
